Amisulpride-d5

Description

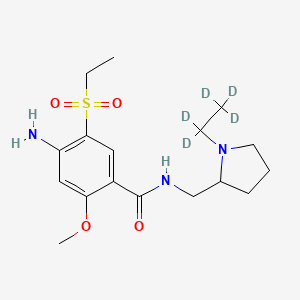

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Amisulpride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for deuterium-labeled Amisulpride, specifically Amisulpride-d5. The labeling is targeted at the ethyl group of the pyrrolidine moiety, a common site for metabolic processes. This positions the deuterium label strategically for pharmacokinetic and metabolic studies. The synthesis is presented in a modular fashion, detailing the preparation of the deuterated intermediate followed by its coupling to the benzamide core.

Overview of the Synthetic Strategy

The synthesis of deuterium-labeled Amisulpride (this compound) is approached through a convergent synthesis. The core of this strategy involves the preparation of a key deuterated intermediate, (S)-2-(aminomethyl)-1-(ethyl-d5)pyrrolidine, which is subsequently coupled with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid to yield the final product. This method allows for the efficient incorporation of the deuterium label at a late stage of the synthesis, maximizing the preservation of the isotopic enrichment.

An In-depth Technical Guide to the Isotopic Purity Assessment of Amisulpride-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Amisulpride-d5, a deuterated analog of the atypical antipsychotic drug Amisulpride. Accurate determination of isotopic purity is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and accuracy of quantitative bioanalysis.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Amisulpride where five hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry (MS). Consequently, this compound is widely used as an internal standard in the quantification of Amisulpride in biological matrices.

Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. It is a crucial quality attribute, as the presence of unlabeled (d0) or partially labeled (d1-d4) species can interfere with the accurate quantification of the analyte. This guide outlines the primary analytical techniques for assessing the isotopic purity of this compound: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The isotopic purity of this compound can vary between different synthetic batches and suppliers. The following tables summarize typical specifications and provide a template for presenting experimental results.

Table 1: Typical Vendor Specifications for this compound Isotopic Purity

| Vendor | Catalog Number | Purity Specification | Isotopic Purity (d5 %) |

| Vendor A | HY-14545S | 98.83% | ≥98% |

| Vendor B | TRC-A633252 | >95% (HPLC) | Not specified |

| Vendor C | BLP-012694 | >95% | Not specified |

Table 2: Example Isotopic Distribution of this compound Determined by Mass Spectrometry

| Isotopic Species | Mass (Da) | Relative Abundance (%) |

| d0 (Unlabeled) | 369.18 | 0.15 |

| d1 | 370.18 | 0.25 |

| d2 | 371.19 | 0.45 |

| d3 | 372.19 | 1.30 |

| d4 | 373.20 | 5.00 |

| d5 | 374.20 | 92.85 |

Experimental Protocols

Isotopic Purity Assessment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of deuterated compounds.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

-

-

Instrumentation (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 μm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of 0.1% formic acid in water and methanol or acetonitrile. A typical isocratic mobile phase is 0.2% formic acid: methanol (35:65 v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 350-400 to observe the entire isotopic cluster of this compound.

-

Resolution: A high-resolution instrument (e.g., Orbitrap, TOF) is recommended to resolve the isotopic peaks.

-

Key Transitions for Quantification (if used as internal standard): Amisulpride: m/z 370.1 → 242.1; this compound: m/z 375.1 → 242.1.

-

-

-

Data Analysis and Isotopic Purity Calculation:

-

Acquire the full scan mass spectrum of the this compound sample.

-

Identify the peaks corresponding to the different isotopic species (d0 to d5).

-

Measure the intensity (peak area or height) of each isotopic peak.

-

Correct the measured intensities for the natural isotopic abundance of carbon-13, nitrogen-15, oxygen-18, and sulfur-33/34. This can be done using specialized software or manual calculations based on the elemental formula of Amisulpride (C₁₇H₂₇N₃O₄S).

-

The isotopic purity is calculated as the percentage of the intensity of the d5 peak relative to the sum of the intensities of all isotopic peaks (d0 to d5).

Formula:

-

Isotopic Purity and Positional Analysis by NMR Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful tool for confirming the positions of deuterium labeling and quantifying the isotopic enrichment at each site.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

-

Instrumentation (NMR Spectrometer):

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

The instrument should be equipped with probes capable of detecting both ¹H and ²H nuclei.

-

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity compared to the spectrum of unlabeled Amisulpride.

-

The percentage of deuteration at a specific position can be estimated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated position in the molecule.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.

-

The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR spectrum.

-

The presence of signals in the ²H spectrum confirms the locations of deuterium labeling.

-

Quantitative ²H NMR, with appropriate relaxation delays and calibration, can be used to determine the isotopic enrichment at each labeled site.

-

-

Data Analysis:

-

For ¹H NMR, calculate the percentage of deuteration at each labeled position by comparing the integral values of the residual proton signals with the integrals of protons at unlabeled positions.

-

For ²H NMR, the relative integrals of the deuterium signals can provide the ratio of deuteration at different sites.

-

Diagrams and Workflows

Caption: Workflow for the isotopic purity assessment of this compound.

A Technical Guide to Amisulpride-d5 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amisulpride-d5, a deuterated analog of the atypical antipsychotic drug Amisulpride. It details its critical role as an internal standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of such stable isotope-labeled standards is paramount for achieving the accuracy and precision required in pharmacokinetic studies and therapeutic drug monitoring.

The Principle of Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an internal standard (IS) is a compound with a similar physicochemical structure to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The IS is essential for correcting variability that can be introduced during various stages of the analytical process, including sample preparation, injection volume fluctuations, and matrix effects (ion suppression or enhancement).[1][2]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.[2] Because their chemical and physical properties are nearly identical to the analyte, they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[3][4] This close similarity allows them to effectively compensate for measurement errors, leading to more robust and reliable quantification.[3]

This compound: An Ideal Internal Standard

This compound is the deuterated form of Amisulpride, a selective dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.[5][6] Its properties make it an exemplary internal standard for the quantification of Amisulpride in biological matrices.[5][7]

-

Co-elution: this compound has a retention time that is nearly identical to that of Amisulpride, ensuring that both compounds experience the same analytical conditions simultaneously.[4][7]

-

Similar Behavior: It mirrors Amisulpride's efficiency in liquid-liquid or solid-phase extraction processes and shows a comparable ionization response in the mass spectrometer.[4][7]

-

Mass Differentiation: The five deuterium atoms increase the mass of the molecule sufficiently to allow for clear differentiation from the unlabeled Amisulpride by the mass spectrometer, preventing signal interference.[4] The mass-to-charge ratio (m/z) transitions for Amisulpride are typically monitored at 370.1→242.1, while this compound is detected at m/z 375.1→242.1.[7]

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1216626-17-3 |

| Molecular Formula | C₁₇H₂₂D₅N₃O₄S[8] |

| Molecular Weight | 374.51[8] |

| Purity | >95%[8] |

| Typical Concentration | 100 µg/mL in methanol |

| Storage Temperature | -10 to -25°C |

Experimental Protocol: Quantification of Amisulpride in Human Plasma

This section outlines a typical LC-MS/MS method for the quantification of Amisulpride in human plasma, using this compound as the internal standard. This protocol is a synthesis of methodologies described in validated bioanalytical studies.[7]

3.1. Materials and Reagents

-

Amisulpride reference standard

-

This compound certified reference material solution (e.g., 100 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Diethyl ether (or other suitable extraction solvent)

-

Human plasma (drug-free)

-

Deionized water

3.2. Preparation of Standard Solutions

-

Stock Solutions: Prepare standard stock solutions of Amisulpride and this compound (e.g., 250.00 µg/mL) in methanol.[7]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 200.0 ng/mL) by diluting the stock solution in 50% methanol.[7]

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking drug-free human plasma with appropriate volumes of Amisulpride stock solution to achieve a desired concentration range (e.g., 2.0–2500.0 ng/mL).[7] Prepare QC samples at low, medium, and high concentrations in the same manner (e.g., 6.0, 750.0, and 1750.0 ng/mL).[7]

3.3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of a plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.

-

Add 100 µL of the this compound internal standard spiking solution (e.g., 200.0 ng/mL) to each tube.[7]

-

Vortex the mixture briefly.

-

Add an extraction solvent like diethyl ether, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase (e.g., 0.2% formic acid in 35:65 v/v methanol:water) for injection into the LC-MS/MS system.[7]

3.4. LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| HPLC Column | Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm[7] |

| Column Temperature | 30°C[7] |

| Mobile Phase | 0.2% Formic Acid : Methanol (35:65 v/v)[7] |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 1 µL[9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Amisulpride) | m/z 370.1 → 242.1[7] |

| MRM Transition (this compound) | m/z 375.1 → 242.1[7] |

| Analysis Time | ~2.5 minutes per sample[7] |

Method Validation and Performance

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA). Key parameters for the described method are summarized below.

Summary of Method Validation Parameters

| Parameter | Typical Result |

| Linearity Range | 2.0–2500.0 ng/mL[7] |

| Correlation Coefficient (r²) | ≥ 0.998[7] |

| Intra-day Precision (%CV) | 0.9% to 1.7%[7] |

| Inter-day Precision (%CV) | 1.5% to 2.8%[7] |

| Intra-day Accuracy | 98.3% to 101.5%[7] |

| Inter-day Accuracy | 96.0% to 101.0%[7] |

| Mean Recovery (Amisulpride) | ~74.6%[7] |

| Mean Recovery (this compound) | ~65.1%[7] |

| Stability | Stable through 3 freeze-thaw cycles, benchtop, and autosampler conditions[7] |

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Bioanalytical workflow for Amisulpride quantification.

Caption: Simplified mechanism of Amisulpride action.

Caption: Principle of internal standard correction.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative determination of Amisulpride in complex biological matrices.[7] Its use in LC-MS/MS-based bioanalytical methods is critical for mitigating procedural variability, thereby ensuring the high degree of accuracy and precision necessary for clinical and preclinical research. The methodologies outlined in this guide demonstrate a validated framework that can be adapted by researchers in pharmacology, clinical toxicology, and drug development to achieve dependable pharmacokinetic and therapeutic drug monitoring data.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. scispace.com [scispace.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 6. Amisulpride | CAS:71675-85-9 | Dopamine D2/D3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. Bioequivalence and Safety of Two Amisulpride Formulations in Healthy Chinese Subjects Under Fasting and Fed Conditions: A Randomized, Open‑Label, Single‑Dose, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterium Labeling in Quantitative Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium labeling in quantitative mass spectrometry. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging mass spectrometry for quantitative analysis. This guide details the principles, experimental protocols, data presentation, and visualization of key workflows, offering an in-depth look into metabolic labeling with deuterium oxide (D₂O), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using deuterated amino acids, and the use of deuterium-labeled internal standards.

Core Principles of Deuterium Labeling in Quantitative Mass Spectrometry

Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in quantitative mass spectrometry. By replacing hydrogen atoms with deuterium in molecules of interest, a mass shift is introduced that is readily detectable by a mass spectrometer. This mass difference allows for the differentiation and relative or absolute quantification of labeled versus unlabeled species. The primary applications of deuterium labeling in this context fall into three main categories: metabolic labeling, stable isotope labeling with amino acids in cell culture, and the use of deuterated internal standards.

Metabolic Labeling with Deuterium Oxide (D₂O): In this in vivo or in situ labeling approach, organisms or cells are cultured in a medium containing a known percentage of D₂O.[1][2] Deuterium is then incorporated into newly synthesized biomolecules, including proteins, lipids, and metabolites, through metabolic processes.[1][2] This method is particularly useful for studying metabolic flux, and the turnover rates of proteins and other macromolecules.[1][2] The gradual incorporation of deuterium allows for dynamic measurements of synthesis and degradation rates over time.[3]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with Deuterated Amino Acids: SILAC is a widely used metabolic labeling strategy where cells are grown in media containing either normal ("light") amino acids or amino acids labeled with stable isotopes ("heavy").[4][5][6] While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are commonly used, deuterated amino acids, such as deuterated leucine, can also be employed.[4] After a number of cell divisions, the "heavy" amino acid is fully incorporated into the proteome.[4] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry.[6] The relative peak intensities of the light and heavy peptide pairs directly correspond to the relative abundance of the proteins in the two populations.[6]

Deuterium-Labeled Internal Standards: In quantitative mass spectrometry, particularly in pharmacokinetic and drug metabolism studies, deuterium-labeled analogs of the analyte of interest are frequently used as internal standards.[7][8] These standards are chemically identical to the analyte but have a different mass due to the presence of deuterium.[7] They are added to a sample at a known concentration before sample processing and analysis.[7] By comparing the mass spectrometer's response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as the internal standard corrects for variations in sample preparation, chromatography, and ionization.[7]

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments.

Protocol for Metabolic Labeling with D₂O for Protein Turnover Analysis

This protocol outlines the steps for labeling proteins in cell culture with D₂O to measure protein turnover rates.

Materials:

-

Cell culture medium (appropriate for the cell line)

-

Deuterium oxide (D₂O, 99.9%)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Trypsin (mass spectrometry grade)

-

Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

-

Solvents for liquid chromatography (LC) (e.g., water, acetonitrile, formic acid)

Procedure:

-

Cell Culture and Adaptation: Culture cells to ~70-80% confluency in standard cell culture medium.

-

Labeling: Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O. The D₂O is added to the water used to prepare the medium.

-

Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells. For adherent cells, wash with PBS and then lyse. For suspension cells, pellet and then lyse.

-

Protein Extraction and Digestion:

-

Lyse the cells in lysis buffer containing a protease inhibitor cocktail on ice.

-

Quantify the protein concentration of each lysate (e.g., using a BCA assay).

-

Take a fixed amount of protein from each time point for digestion.

-

Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Digest the proteins into peptides overnight with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

-

Determine the rate of deuterium incorporation for each peptide over time by analyzing the isotopic distribution of the peptide's mass spectrum.

-

Calculate the protein turnover rate (synthesis and degradation rates) by fitting the deuterium incorporation data to an exponential rise-to-plateau model.[9]

-

Protocol for SILAC using Deuterated Leucine

This protocol details the steps for a SILAC experiment using deuterated leucine to compare protein abundance between two cell populations.

Materials:

-

SILAC-grade DMEM or RPMI medium lacking L-leucine

-

"Light" L-leucine

-

"Heavy" deuterated L-leucine (e.g., L-Leucine-d3)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Cell line of interest

-

Cell lysis buffer

-

Standard reagents for protein digestion and LC-MS/MS analysis as in Protocol 2.1

Procedure:

-

Cell Adaptation:

-

Culture one population of cells in "light" medium (supplemented with normal L-leucine and dFBS).

-

Culture a second population of cells in "heavy" medium (supplemented with deuterated L-leucine and dFBS).

-

Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acid.[10]

-

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).

-

Cell Harvesting and Mixing:

-

Harvest both cell populations.

-

Count the cells and mix the "light" and "heavy" populations at a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet.

-

Proceed with protein quantification, reduction, alkylation, and tryptic digestion as described in Protocol 2.1.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis:

-

Use a SILAC-aware software package (e.g., MaxQuant) to identify and quantify peptide pairs.

-

The software will calculate the ratio of the "heavy" to "light" peptide peak intensities.

-

The protein ratio is determined by the median or average of the ratios of its constituent peptides.

-

Data Presentation: Quantitative Tables

Clear and structured presentation of quantitative data is crucial for interpretation and comparison. The following tables provide examples of how to summarize data from deuterium labeling experiments.

Table 1: Protein Turnover Rates in Mouse Liver Determined by D₂O Labeling

| Protein | Gene | Half-life (days) | k_synthesis (day⁻¹) | R² of fit | Number of Peptides |

| Carbamoyl phosphate synthetase | Cps1 | 4.5 | 0.154 | 0.98 | 15 |

| Albumin | Alb | 2.8 | 0.248 | 0.99 | 22 |

| Catalase | Cat | 1.5 | 0.462 | 0.97 | 12 |

| Ornithine aminotransferase | Oat | 0.9 | 0.770 | 0.96 | 8 |

| Fatty acid synthase | Fasn | 2.1 | 0.330 | 0.98 | 18 |

| Data is illustrative and based on typical values found in literature.[11] |

Table 2: Relative Protein Abundance Changes in Response to Drug Treatment using Deuterated Leucine SILAC

| Protein | Gene | H/L Ratio | p-value | Regulation |

| Heat shock protein 90 | Hsp90aa1 | 0.98 | 0.85 | Unchanged |

| Pyruvate kinase | Pkm | 2.54 | 0.001 | Upregulated |

| Glyceraldehyde-3-phosphate dehydrogenase | Gapdh | 1.05 | 0.72 | Unchanged |

| Fibronectin | Fn1 | 3.12 | <0.001 | Upregulated |

| Vimentin | Vim | 0.45 | 0.005 | Downregulated |

| Data is illustrative and based on typical values found in literature.[4] |

Table 3: Quantification of a Drug Metabolite in Human Plasma using a Deuterated Internal Standard

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |

| Blank | 102 | 150,234 | 0.0007 | 0.0 |

| Standard 1 | 5,123 | 152,111 | 0.0337 | 1.0 |

| Standard 2 | 24,876 | 149,876 | 0.1660 | 5.0 |

| Patient Sample A | 15,345 | 151,543 | 0.1013 | 3.0 |

| Patient Sample B | 45,789 | 148,990 | 0.3073 | 9.2 |

| Data is illustrative.[7] |

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and logical relationships in deuterium labeling for quantitative mass spectrometry.

Caption: Workflow for D₂O Metabolic Labeling.

Caption: SILAC Experimental Workflow.

Caption: Workflow for Quantification using a Deuterated Internal Standard.

Conclusion

Deuterium labeling stands as a versatile and powerful strategy in the field of quantitative mass spectrometry. Its applications, ranging from dynamic metabolic studies with D₂O to precise relative protein quantification with SILAC and accurate absolute quantification using deuterated internal standards, provide invaluable tools for researchers across various scientific disciplines. The methodologies outlined in this guide, coupled with robust data analysis and clear visualization of workflows, are intended to empower scientists and drug development professionals to effectively implement these techniques in their research, ultimately leading to a deeper understanding of complex biological systems and the development of new therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 3. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 7. scispace.com [scispace.com]

- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Amisulpride vs. Amisulpride-d5: A Technical Guide to Stability

Introduction

This technical guide provides a detailed examination of the stability of Amisulpride and its deuterated analog, Amisulpride-d5. For researchers, scientists, and drug development professionals, understanding the stability profile of a drug and its isotopically labeled internal standard is critical for developing robust analytical methods, conducting accurate pharmacokinetic studies, and ensuring the quality of pharmaceutical products.

While direct, head-to-head comparative stability studies for Amisulpride and this compound are not extensively available in peer-reviewed literature, this guide synthesizes available data from forced degradation studies of Amisulpride and stability assessments from bioanalytical method validations where this compound is used as an internal standard. Stable isotope-labeled (SIL) internal standards like this compound are presumed to have nearly identical chemical and physical properties to their non-labeled counterparts, making them ideal for quantitative analysis.[1][2] This guide will present the known degradation pathways of Amisulpride and the stability data available for both compounds under various analytical conditions.

The Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a SIL-IS is the gold standard.[3] this compound is used as an internal standard for the quantification of Amisulpride in biological matrices like human plasma.[4][5] The fundamental principle is that the SIL-IS behaves identically to the analyte during sample preparation, extraction, chromatography, and ionization.[1] This co-eluting, chemically identical standard corrects for variability in sample processing and matrix effects, leading to high accuracy and precision.[2] The stability of the deuterated label is crucial; it must not exchange with protons from the solvent or matrix under experimental conditions.[2][6]

The logical relationship in a typical bioanalytical workflow underscores the importance of assuming parallel stability between the analyte and its SIL-IS.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. scispace.com [scispace.com]

- 4. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Mechanism of Action of Amisulpride: A Technical Guide for Quantitative Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amisulpride is a substituted benzamide atypical antipsychotic renowned for its unique, dose-dependent pharmacological profile. It demonstrates high selectivity and affinity for dopamine D₂ and D₃ receptors, alongside a potent antagonism of serotonin 5-HT₇ receptors. This dual action underpins its efficacy against both positive and negative symptoms of schizophrenia, as well as its antidepressant properties. This guide provides a detailed examination of Amisulpride's mechanism, focusing on the quantitative data, experimental methodologies, and signaling pathways relevant to advanced research and drug development.

Core Pharmacodynamics: A Tale of Two Receptors

Amisulpride's primary therapeutic effects are mediated through its interaction with the dopaminergic and serotonergic systems. Unlike many other atypical antipsychotics, it shows negligible affinity for D₁, D₄, D₅, adrenergic, histaminergic, or cholinergic receptors, contributing to a generally favorable side-effect profile.[1]

Dopamine D₂/D₃ Receptor Antagonism

The cornerstone of Amisulpride's action is its potent and selective antagonism of D₂ and D₃ dopamine receptors.[2][3][4] This interaction is characterized by a bimodal, dose-dependent effect:

-

Low Doses (approx. 50-300 mg/day): Amisulpride preferentially blocks presynaptic D₂/D₃ autoreceptors.[1][2][4] These autoreceptors normally inhibit dopamine synthesis and release. Their blockade leads to increased dopaminergic neurotransmission, which is hypothesized to alleviate the negative symptoms of schizophrenia and depressive symptoms.[1][5][6]

-

High Doses (approx. 400-800 mg/day): The drug acts as a potent antagonist at postsynaptic D₂/D₃ receptors, particularly within the limbic system over the striatum.[1][4][7] This action reduces the hyperactive dopaminergic signaling associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3]

Caption: Dose-dependent mechanism of Amisulpride on dopamine receptors.

Serotonin 5-HT₇ Receptor Antagonism

While its dopaminergic action was initially considered its sole mechanism, it is now established that Amisulpride is also a potent 5-HT₇ receptor antagonist.[8][9][10] This action is increasingly recognized as the likely mediator of its antidepressant effects.[8][10] Studies using 5-HT₇ receptor knockout mice have shown that the antidepressant-like response to Amisulpride is abolished in these animals, strongly suggesting that 5-HT₇ antagonism, not D₂/D₃ blockade, underlies this therapeutic property.[8][9][10]

Quantitative Receptor Pharmacology

The therapeutic window and selectivity of Amisulpride can be understood through its binding affinities (Ki) and in-vivo receptor occupancy.

Receptor Binding Profile

Amisulpride's high affinity for D₂, D₃, and 5-HT₇ receptors, coupled with its low affinity for other targets, underscores its selectivity. Recent studies have also revealed a stereoselective binding profile for its enantiomers. The S-enantiomer (esamisulpride) is more potent at D₂/D₃ receptors, while the R-enantiomer (aramisulpride) is more potent at 5-HT₇ receptors.[11][12][13]

Table 1: Amisulpride Receptor Binding Affinities (Ki, nM)

| Receptor | Racemic Amisulpride Ki (nM) | S-enantiomer Ki (nM) | R-enantiomer Ki (nM) | Reference(s) |

|---|---|---|---|---|

| Dopamine D₂ | 2.8 - 3.0 | ~4.4 | ~140 | [5][7][11] |

| Dopamine D₃ | 3.2 - 3.5 | ~0.7 | ~13.9 | [5][11] |

| Serotonin 5-HT₇ | 11.5 | ~1860 | ~47 | [5][9][11] |

| Serotonin 5-HT₂B | 13 | N/A | N/A | [5][9] |

| Serotonin 5-HT₂A | > 1000 | N/A | N/A | [3] |

| Adrenergic α₁ | > 1000 | N/A | N/A | [1] |

| Histamine H₁ | > 1000 | N/A | N/A | [1] |

| Cholinergic M₁ | > 1000 | N/A | N/A |[1] |

In-Vivo Receptor Occupancy

Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPET) studies have quantified the in-vivo occupancy of D₂/D₃ receptors in patients treated with Amisulpride. These studies confirm a preferential blockade in limbic cortical regions over the striatum, which is consistent with its atypical profile and lower incidence of extrapyramidal symptoms (EPS).[14][15]

Table 2: Amisulpride In-Vivo D₂/D₃ Receptor Occupancy in Patients

| Brain Region | Mean Dose (mg/day) | Mean Occupancy (%) | Reference(s) |

|---|---|---|---|

| Striatum | 406 | 56 | [14][15] |

| Thalamus | 406 | 78 | [14][15] |

| Temporal Cortex | 406 | 82 | [14][15] |

| Caudate Nucleus | 400 - 800 | 67 - 90 | [16] |

| Putamen | 400 - 800 | 43 - 85 |[16] |

Key Experimental Protocols

Quantitative understanding of Amisulpride's action relies on standardized preclinical and clinical experimental techniques.

Radioligand Binding Assay

This in-vitro technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[17][18]

Methodology: Competitive Radioligand Binding Assay

-

Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human receptor of interest (e.g., D₂, D₃, or 5-HT₇).

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and a range of concentrations of the unlabeled test compound (Amisulpride).

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filtermat. The membranes with bound radioligand are trapped on the filter.[17][19]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand inhibition against the concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of Amisulpride that inhibits 50% of the specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]

Caption: Standard workflow for a competitive radioligand binding assay.

In-Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurochemical dynamics.[20][21]

Methodology: In-Vivo Microdialysis for Dopamine Measurement

-

Probe Implantation: Surgically implant a microdialysis guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[21]

-

Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., 10-20 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: Administer Amisulpride (e.g., via intraperitoneal injection) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Quantify the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20][22]

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage change from the average baseline level.

Caption: Experimental workflow for in-vivo microdialysis.

Downstream Signaling Pathways

Amisulpride's antagonism at D₂ and 5-HT₇ receptors initiates distinct intracellular signaling cascades.

D₂ Receptor Signaling

D₂ receptors are canonically coupled to the Gi/o family of G-proteins. Their activation by dopamine inhibits the enzyme adenylyl cyclase (AC), leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking D₂ receptors, Amisulpride prevents this inhibitory signal, leading to a disinhibition of the AC-cAMP-PKA pathway. Furthermore, studies suggest Amisulpride's action at the D₂ receptor also involves β-arrestin 2, leading to modulation of the Akt/GSK-3β signaling pathway, which is implicated in neuroprotection and neurite outgrowth.[23]

Caption: Amisulpride blocks the inhibitory Gi/o-coupled D₂ receptor pathway.

5-HT₇ Receptor Signaling

In contrast to D₂ receptors, 5-HT₇ receptors are coupled to Gs G-proteins. Their activation by serotonin stimulates adenylyl cyclase, increasing cAMP production and PKA activation. As a potent antagonist, Amisulpride blocks this serotonin-mediated signaling cascade. The precise downstream consequences of this blockade that lead to an antidepressant effect are complex and an area of active research, but are thought to involve modulation of neuronal plasticity and circadian rhythms.

Caption: Amisulpride blocks the stimulatory Gs-coupled 5-HT₇ receptor pathway.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Amisulpride - Wikipedia [en.wikipedia.org]

- 6. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Is regionally selective D2/D3 dopamine occupancy sufficient for atypical antipsychotic effect? an in vivo quantitative [123I]epidepride SPET study of amisulpride-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatryonline.org [psychiatryonline.org]

- 16. academic.oup.com [academic.oup.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Amisulpride in Human Plasma using Amisulpride-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Amisulpride in human plasma. Amisulpride-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The described protocol utilizes a simple and efficient sample preparation technique, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable Amisulpride quantification.

Introduction

Amisulpride is an atypical antipsychotic medication used in the treatment of schizophrenia.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of the results.[4] This document provides a detailed protocol for the quantification of Amisulpride in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Amisulpride and this compound reference standards were obtained from a certified supplier (e.g., Toronto Research Chemicals, Canada).[4][5]

-

HPLC-grade methanol, acetonitrile, diethyl ether, and formic acid were purchased from a reputable chemical supplier.[4]

-

Ultra-pure water was generated using a water purification system.[5]

-

Human plasma (K2EDTA) was sourced from an accredited blood bank.[4]

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system was used for chromatographic separation.[2][3][4]

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was employed for detection.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction method was employed for the extraction of Amisulpride and the internal standard from human plasma.[4][5]

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

-

Add 2.5 mL of diethyl ether as the extraction solvent.

-

Vortex the mixture for approximately 20 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 20°C.[4]

-

Flash freeze the samples using a dry ice/acetone bath.[4]

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness at 40°C under a stream of nitrogen.[4]

-

Reconstitute the dried residue with 500 µL of the mobile phase.[4]

-

Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.[4]

Alternatively, a simpler protein precipitation method can be used:

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma or serum, add 100 µL of a precipitating solution (e.g., acetonitrile or a methanol-acetonitrile mixture) containing the internal standard.[2][6]

-

Vortex-mix the samples.[6]

-

Centrifuge to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean plate or vial for injection.[6]

Liquid Chromatography

-

Analytical Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm or equivalent.[4][5]

-

Mobile Phase: An isocratic mobile phase consisting of 0.2% formic acid in water and methanol (35:65 v/v).[4][5]

-

Column Temperature: 30°C.[4]

-

Injection Volume: 5 µL.[2]

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2]

-

MRM Transitions:

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Amisulpride in human plasma. The use of this compound as an internal standard ensured the accuracy and precision of the results.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[1]

The method showed excellent linearity over the concentration range of 2.0 to 2500.0 ng/mL for Amisulpride.[4][5] The correlation coefficient (r²) was consistently ≥ 0.9982.[4][5]

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations. The results are summarized in the table below.

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Amisulpride | 6.0 | 0.9 - 1.7 | 1.5 - 2.8 | 98.3 - 101.5 | 96.0 - 101.0 |

| Amisulpride | 750.0 | 0.9 - 1.7 | 1.5 - 2.8 | 98.3 - 101.5 | 96.0 - 101.0 |

| Amisulpride | 1750.0 | 0.9 - 1.7 | 1.5 - 2.8 | 98.3 - 101.5 | 96.0 - 101.0 |

Data adapted from Mogili et al., 2011.[4][5]

The extraction recovery of Amisulpride and this compound was determined at three different concentrations.

| Analyte | Concentration (ng/mL) | Recovery (%) |

| Amisulpride | 6.0 | 74.00 |

| Amisulpride | 750.0 | 73.97 |

| Amisulpride | 1750.0 | 75.93 |

| Average Amisulpride Recovery | 74.63 | |

| Average this compound Recovery | 65.07 |

Data adapted from Mogili et al., 2011.[4]

The LLOQ for Amisulpride in human plasma was determined to be 2.0 ng/mL.[4][5] Other studies have reported LLOQs of 15.625 ng/mL and 20.0 ng/mL depending on the specific method and instrumentation.[1][3]

Diagrams

Caption: Experimental workflow for Amisulpride quantification.

Caption: Role of the internal standard in quantification.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Amisulpride in human plasma. The detailed protocol and performance data demonstrate its suitability for various research applications, including pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. Population pharmacokinetics of Amisulpride in Chinese patients with schizophrenia with external validation: the impact of renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Note & Protocol: Quantification of Amisulpride in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent used in the treatment of schizophrenia and postoperative nausea and vomiting. Accurate quantification of Amisulpride in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust and sensitive quantification of Amisulpride in human plasma.

Principle of the Method

This method utilizes liquid chromatography (LC) to separate Amisulpride from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for selective and sensitive detection. A stable isotope-labeled internal standard (IS), Amisulpride-d5, is used to ensure accuracy and precision. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase column and quantification using multiple reaction monitoring (MRM) in positive ion mode.

Materials and Reagents

-

Amisulpride reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (with K2EDTA as anticoagulant)

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Experimental Protocols

-

Amisulpride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Amisulpride reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

Internal Standard (this compound) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Amisulpride stock solution in 50:50 methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Spike drug-free human plasma with the appropriate Amisulpride working solutions to prepare calibration standards at concentrations ranging from 2.0 to 2500.0 ng/mL.[1]

-

Prepare quality control (QC) samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 6.0, 750.0, and 1750.0 ng/mL).[1]

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 5 minutes.[2]

-

Centrifuge at 15,000 rpm for 8 minutes at 4°C.[2]

-

Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[2]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

A summary of the recommended starting conditions for the LC-MS/MS system is provided in the tables below. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Phenomenex phenyl-hexyl (50.0 × 2.1 mm, 1.7 μm)[2] or Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)[1] |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate[2] or 0.2% formic acid in water[1] |

| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium acetate[2] or Methanol[1] |

| Gradient | Isocratic or gradient elution may be used. A typical starting point is 35:65 (A:B).[1] |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | 30°C[1] |

| Injection Volume | 5 µL |

| Run Time | Approximately 2.5 minutes[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C[1] |

| Ion Spray Voltage | 5500 V[1] |

| Nebulizer Gas | 30 psi[1] |

| Heater Gas | 45 psi[1] |

| Curtain Gas | 20 psi[1] |

| CAD Gas | 7 psi[1] |

| Declustering Potential (DP) | 70 V[1] |

| Collision Energy (CE) | 38 V[1] |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amisulpride | 370.1 | 242.1[1] |

| This compound (IS) | 375.1 | 242.1[1] |

Data Analysis and Method Validation

The concentration of Amisulpride in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a weighted linear regression model.

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Results and Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99. Calibration range typically 2.0–2500.0 ng/mL.[1][3] |

| Accuracy & Precision | Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[1][3] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy. Typically around 0.5-2.0 ng/mL.[1][4] |

| Recovery | Consistent and reproducible. A recovery of over 50% is generally considered adequate.[1] |

| Matrix Effect | Should be assessed to ensure that endogenous plasma components do not interfere with the quantification. |

| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, bench-top, and long-term storage.[1][4] |

Visual Workflow and Diagrams

Caption: Experimental workflow for Amisulpride quantification.

Caption: Logical relationships in the bioanalytical method.

References

- 1. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scilit.com [scilit.com]

- 4. Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionisation and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Amisulpride in Human Plasma Using Amisulpride-d5 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Amisulpride in human plasma. The protocol utilizes a simple and efficient sample preparation procedure based on protein precipitation, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Amisulpride-d5, ensures high accuracy and precision. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent that acts as a selective dopamine D2/D3 receptor antagonist.[1][2] Accurate measurement of Amisulpride concentrations in biological matrices is crucial for optimizing therapeutic outcomes and for pharmacokinetic research. This document provides a detailed protocol for the sample preparation of Amisulpride in human plasma for LC-MS/MS analysis, employing this compound as the internal standard to correct for matrix effects and procedural variability.

Experimental Protocols

Materials and Reagents

-

Amisulpride and this compound standards

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Human plasma (K2-EDTA)

-

Deionized water

Equipment

-

Precision pipettes and tips

-

Vortex mixer

-

Centrifuge capable of 4000 rpm

-

LC-MS/MS system

Standard Solution Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Amisulpride and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Amisulpride stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.[3]

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma sample, add 100 µL of the this compound internal standard working solution (200 ng/mL).[3]

-

Vortex the sample for 30 seconds.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 4000 rpm for 10 minutes at 20°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Alternative Sample Preparation Methods

While protein precipitation is a rapid and effective method, other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed for Amisulpride analysis.

-

Liquid-Liquid Extraction (LLE): This method involves the extraction of Amisulpride and its internal standard from the plasma sample using an immiscible organic solvent like diethyl ether.[3]

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent, typically a C18 column, to retain the analyte and internal standard, which are then eluted with an organic solvent like methanol.[4][5]

The choice of extraction method may depend on the specific requirements of the assay, such as the desired level of sample cleanup and sensitivity.

LC-MS/MS Conditions

-

LC Column: Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[3]

-

Mobile Phase: 0.2% Formic acid in water and Methanol (35:65 v/v)[3]

-

Flow Rate: 0.5 mL/min[3]

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Amisulpride analysis using this compound as an internal standard.

| Parameter | Result |

| Linearity Range | 2.0 - 2500.0 ng/mL[3] |

| Correlation Coefficient (r²) | ≥ 0.9982[3] |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[3] |

| Intra-day Precision (%CV) | 0.9% to 1.7%[3] |

| Inter-day Precision (%CV) | 1.5% to 2.8%[3] |

| Intra-day Accuracy | 98.3% to 101.5%[3] |

| Inter-day Accuracy | 96.0% to 101.0%[3] |

| Mean Recovery (Amisulpride) | 74.63%[3] |

| Mean Recovery (this compound) | 65.07%[3] |

Visualizations

Caption: Experimental workflow for Amisulpride sample preparation.

Caption: Amisulpride's mechanism of action.

Conclusion

The described protein precipitation method provides a simple, rapid, and reliable approach for the quantification of Amisulpride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for clinical and research applications. The presented protocol and performance data demonstrate a robust assay that can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific determination of amisulpride, a new benzamide derivative, in human plasma and urine by automated solid-phase extraction and liquid chromatography on a chiral column. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amisulpride-d5 in Pharmacokinetic and Bioequivalence Studies

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent.[1][2][3] Pharmacokinetic (PK) and bioequivalence (BE) studies are crucial for the clinical development and generic approval of amisulpride formulations. These studies require a robust and reliable bioanalytical method for the accurate quantification of amisulpride in biological matrices such as plasma. Amisulpride-d5, a stable isotope-labeled derivative of amisulpride, is the preferred internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties to the analyte, which ensures high accuracy and precision.[4][5][6][7] This document provides detailed application notes and protocols for the use of this compound in PK and BE studies.

Rationale for using this compound as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard is essential to correct for the variability in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency but be distinguishable by mass. This compound is a deuterated analog of amisulpride, meaning it has the same chemical structure but with five hydrogen atoms replaced by deuterium.[7] This results in a higher mass, allowing it to be differentiated from amisulpride by the mass spectrometer, while its chemical and physical behaviors during extraction, chromatography, and ionization are nearly identical to the unlabeled drug. This minimizes analytical error and leads to more accurate and precise quantification.

Caption: Logical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols

A validated LC-MS/MS method is the cornerstone of successful PK and BE studies for amisulpride. The following protocols are generalized from published methods.[4][5][6]

Sample Preparation

The goal of sample preparation is to extract amisulpride and this compound from the biological matrix (typically human plasma) and remove interfering substances.[8][9] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.[4][8][10]

a) Liquid-Liquid Extraction (LLE) Protocol

-

To a 100 µL aliquot of human plasma sample, add 100 µL of this compound working solution (e.g., 200 ng/mL) and vortex briefly.[4]

-

Add 2.5 mL of an appropriate organic solvent (e.g., diethyl ether).[4]

-

Vortex the mixture for approximately 20 minutes.[4]

-

Centrifuge at 4000 rpm for 10 minutes at 20°C.[4]

-

Flash freeze the aqueous layer using a dry ice/acetone bath.[4]

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness at 40°C under a stream of nitrogen.[4]

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

b) Solid-Phase Extraction (SPE) Protocol

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[10]

-

To a 1.0 mL aliquot of plasma, add the internal standard (this compound).

-

Load the plasma sample onto the conditioned SPE cartridge.[10]

-

Wash the cartridge with water to remove polar interferences.[10]

-

Elute amisulpride and this compound with an appropriate solvent, such as methanol.[10]

-

Evaporate the eluate to dryness.[10]

-

Reconstitute the residue in the mobile phase for analysis.[10]

Liquid Chromatography (LC)

Chromatographic separation is performed to resolve amisulpride and this compound from endogenous plasma components.

Typical LC Parameters:

-

Column: A reverse-phase C18 column is commonly used (e.g., Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm).[4][5]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of 0.2% formic acid in water and methanol (e.g., 35:65 v/v), is often employed.[4][5]

-

Injection Volume: A small injection volume, such as 5 µL, is used.[4]

-

Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[6]

Mass Spectrometry (MS)

Tandem mass spectrometry is used for the sensitive and selective detection and quantification of amisulpride and this compound.

Typical MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

-

MRM Transitions:

Data Presentation

Quantitative data from the bioanalytical method validation and study sample analysis should be presented clearly.

Table 1: Typical LC-MS/MS Instrument Parameters for Amisulpride Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[4][5] |

| Mobile Phase | 0.2% Formic Acid : Methanol (35:65, v/v)[4][5] |

| Flow Rate | 0.5 mL/min[4][5] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 40 °C[6] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |

| MRM Transition (Amisulpride) | m/z 370.1 → 242.1[4][5] |

| MRM Transition (this compound) | m/z 375.1 → 242.1[4][5] |

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 2.0–2500.0 ng/mL[4][5] |

| Correlation Coefficient (r²) | ≥ 0.998[4][5] |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[4] |

| Intra-day Precision (%CV) | < 1.7%[4][5] |

| Inter-day Precision (%CV) | < 2.8%[4][5] |

| Intra-day Accuracy (%) | 98.3 to 101.5%[4][5] |

| Inter-day Accuracy (%) | 96.0 to 101.0%[4][5] |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

| Stability (Freeze-thaw, Bench-top, etc.) | Stable under typical laboratory conditions[4][5] |

Application in Pharmacokinetic and Bioequivalence Studies

Caption: Experimental workflow for a typical Amisulpride PK/BE study.

In a typical bioequivalence study, healthy volunteers are administered either a test or reference formulation of amisulpride in a crossover design.[6][11] Blood samples are collected at predetermined time points, and the plasma is separated and stored frozen until analysis.[6] The validated LC-MS/MS method described above is then used to determine the plasma concentrations of amisulpride over time.

The key pharmacokinetic parameters, such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and time to maximum concentration (Tmax), are calculated from the concentration-time data.[6] For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratio of the test to reference product for Cmax and AUC must fall within the regulatory acceptance range, typically 80-125%.[6]

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy, precision, and robustness for demanding pharmacokinetic and bioequivalence studies. The detailed protocols and methods outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical development of amisulpride.

References

- 1. bbrc.in [bbrc.in]

- 2. jddtonline.info [jddtonline.info]

- 3. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioequivalence and Safety of Two Amisulpride Formulations in Healthy Chinese Subjects Under Fasting and Fed Conditions: A Randomized, Open‑Label, Single‑Dose, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE [mdpi.com]

- 9. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioequivalence and Safety of Two Amisulpride Formulations in Healthy Chinese Subjects Under Fasting and Fed Conditions: A Randomized, Open‑Label, Single‑Dose, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Amisulpride Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride is an atypical antipsychotic agent effective in treating both the positive and negative symptoms of schizophrenia.[1][2] Therapeutic Drug Monitoring (TDM) of amisulpride is crucial for optimizing treatment, ensuring efficacy, and minimizing adverse effects, given the significant inter-individual variability in its pharmacokinetics.[3][4][5] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing.[6]

This document provides detailed application notes and protocols for the therapeutic drug monitoring of amisulpride in human plasma using a deuterated internal standard (Amisulpride-d5) and LC-MS/MS.

Mechanism of Action

Amisulpride exhibits a dose-dependent dual mechanism of action primarily targeting dopamine D2 and D3 receptors.[1][7][8][9]

-

At low doses (typically 50-300 mg/day) , it preferentially blocks presynaptic D2/D3 autoreceptors.[2][9] This action inhibits the negative feedback loop for dopamine release, leading to an increase in dopaminergic neurotransmission. This is thought to be responsible for its efficacy against the negative symptoms of schizophrenia and for its antidepressant effects.[1][7][9]

-

At higher doses (typically 400-800 mg/day) , amisulpride acts as an antagonist at postsynaptic D2/D3 receptors in the limbic system.[2][8][9] This blockade inhibits dopaminergic hyperactivity, which is associated with the positive symptoms of schizophrenia.[1][2]

Amisulpride has a low affinity for serotonin, adrenergic, histamine, and cholinergic receptors, which contributes to its favorable side-effect profile compared to some other antipsychotics.[1][8]

Dose-dependent mechanism of Amisulpride on dopamine receptors.

Experimental Protocols

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of amisulpride in plasma. The following protocol is based on established and validated methods.[6][10][11]

Materials and Reagents

-

Amisulpride reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and diethyl ether

-

Formic acid

-

Ultrapure water

-

Human plasma (drug-free)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Amisulpride and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Amisulpride stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) method which has been shown to provide good recovery and clean extracts.[6]

-

Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 100 µL of the this compound internal standard working solution (200 ng/mL).

-

Vortex briefly to mix.

-

Add 2.5 mL of diethyl ether.

-

Vortex for 20 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes at 20°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

-